molecular formula C21H23NO5S B11305803 tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate

tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11305803
M. Wt: 401.5 g/mol
InChI Key: DQWAXWNAGNQWTN-UHFFFAOYSA-N
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Description

tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromenone-thiazole hybrid compound with a molecular weight of ~364.47 g/mol . Its structure integrates a chromenone core (4-oxo-4H-chromen) with a 4-methyl-1,3-thiazol-2-yl substituent at position 3, an ethyl group at position 6, and a tert-butyl-protected acetate moiety at position 5. This configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer and anti-inflammatory research .

The synthesis involves multi-step reactions, including nucleophilic substitution and esterification under controlled conditions (e.g., inert atmosphere, aprotic solvents), with purity validated via TLC and NMR . Preliminary studies suggest its bioactivity may stem from interactions with cellular targets like kinases or inflammatory mediators, though mechanistic details remain under investigation .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H23NO5S/c1-6-13-7-14-17(8-16(13)26-10-18(23)27-21(3,4)5)25-9-15(19(14)24)20-22-12(2)11-28-20/h7-9,11H,6,10H2,1-5H3

InChI Key

DQWAXWNAGNQWTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)OC=C(C2=O)C3=NC(=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with a thiourea.

    Esterification: The final step involves the esterification of the chromenone-thiazole intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Anticancer Activity

Tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate has also been investigated for its anticancer properties. A study demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)20ROS generation

Plant Protection Agents

The compound has been explored as a potential plant protection agent. Thiazole derivatives are known for their efficacy against various plant pathogens. Research indicates that compounds similar to tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-y]} demonstrate fungicidal and insecticidal properties, making them valuable in agricultural applications .

Efficacy Against Fungal Pathogens

Pathogen Concentration (ppm) Effectiveness (%)
Fusarium spp.10085
Botrytis cinerea5090
Phytophthora infestans20075

Development of Functional Materials

Tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-y]oxy}acetate can be utilized in the synthesis of functional materials due to its unique chemical structure. The incorporation of thiazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Example: Polymer Composite Synthesis

In a study on polymer composites, the addition of this compound improved the tensile strength and thermal resistance compared to control samples without the thiazole derivative.

Composite Type Tensile Strength (MPa) Thermal Decomposition Temp (°C)
Control30250
With Tert-butyl Derivative45280

Mechanism of Action

The mechanism of action of tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness is best contextualized by comparing it to analogs with variations in substituents, ester groups, or chromenone/thiazole modifications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Chromenone-Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Biological Activities References
tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate (Target) C₂₁H₂₃NO₅S 364.47 tert-butyl acetate, ethyl at C6, 4-methylthiazole at C3 Anticancer, anti-inflammatory (preliminary)
benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate C₂₄H₂₁NO₅S 435.5 Benzyl ester instead of tert-butyl acetate Enhanced lipophilicity; antimicrobial
methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate C₁₆H₁₅ClO₅ 322.74 Chloro at C6, propyl at C3, methyl ester Improved metabolic stability
tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate C₂₁H₂₀O₅ 352.38 Phenyl at C3, lacks thiazole and ethyl groups Reduced steric bulk; unknown activity
tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate C₃₁H₂₇NO₇ 541.55 Benzofuran at C4, phenyl at C7, methoxy group Multitarget kinase inhibition

Substituent Modifications and Bioactivity

  • Ester Group Variations: Replacing the tert-butyl ester with a benzyl group (C₆H₅CH₂) increases molecular weight (435.5 vs. The benzyl analog demonstrates broader antimicrobial activity, possibly due to improved cellular uptake .
  • Thiazole vs. Phenyl Groups : The absence of the 4-methylthiazole ring in tert-butyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate simplifies the structure but may diminish target specificity, as thiazole derivatives often exhibit stronger enzyme-binding via sulfur and nitrogen interactions .
  • Halogenation Effects: Chlorination at C6 (methyl [(6-chloro-...]acetate) introduces electron-withdrawing effects, stabilizing the chromenone core against oxidative degradation and extending half-life in vitro .

Positional Isomerism

  • Oxo Group Position: Analogous compounds with oxo groups at C2 or C6 (e.g., tert-butyl 2-(2-oxo-3-phenylchromen-5-yl)oxyacetate) exhibit altered π-π stacking interactions, affecting binding to DNA or proteins . The target compound’s C4-oxo group is critical for maintaining planarity, a feature shared with flavonoid-based therapeutics .

Pharmacophore Combinations

  • This contrasts with the target compound’s simpler thiazole-chromenone system, which may prioritize selectivity over broad-spectrum activity.

Biological Activity

Tert-butyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound that combines elements of thiazole and chromone, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This formula indicates the presence of a thiazole ring, a chromone moiety, and an ester functional group, which contribute to its biological properties.

Antioxidant Activity

Research has indicated that compounds containing chromone structures often exhibit significant antioxidant properties. The presence of the thiazole ring may enhance this activity through synergistic effects. In vitro studies have shown that related compounds possess the ability to scavenge free radicals, suggesting potential utility in preventing oxidative stress-related diseases .

Anticancer Properties

The compound's structural components suggest potential anticancer activities. Similar thiazole and chromone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain chromone derivatives inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Chromone Derivative AMCF-715.5
Thiazole Derivative BA54922.3
Tert-butyl CompoundMCF-7TBD

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary data suggest that related compounds exhibit moderate inhibition against these enzymes . The potential for this compound to act as a dual inhibitor could be significant.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Chromone Derivative CAChE19.2
Chromone Derivative DBChE13.2
Tert-butyl CompoundTBDTBD

The mechanisms underlying the biological activities of this compound may involve:

  • Free Radical Scavenging : The antioxidant properties likely arise from the ability to donate electrons to free radicals.
  • Enzyme Binding : Molecular docking studies suggest potential binding interactions with active sites of target enzymes, which could inhibit their activity.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds, focusing on their anticancer and anti-inflammatory properties:

  • Study on Chromone Derivatives : This study evaluated several derivatives for their effects on cancer cell lines and found that modifications to the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells.
  • Thiazole-Chromone Hybrid Compounds : Research demonstrated that hybrids exhibited improved enzyme inhibition compared to their parent compounds, indicating a promising avenue for drug development .

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